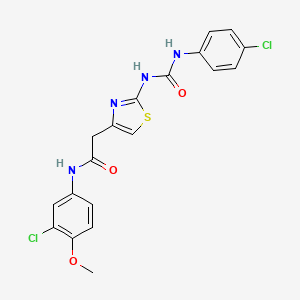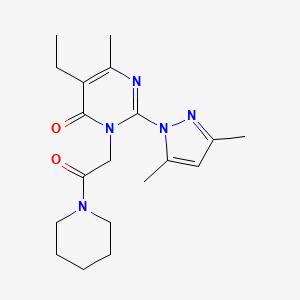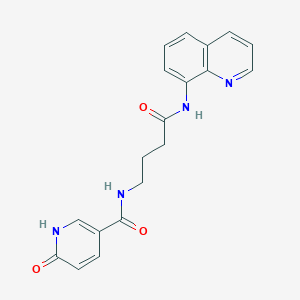![molecular formula C12H14ClNO2 B2598385 N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide CAS No. 874594-00-0](/img/structure/B2598385.png)
N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C12H14ClNO2 and a molecular weight of 239.7 .
Molecular Structure Analysis
The molecular structure of “N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide” consists of a central carbon atom bonded to a hydrogen atom, a chlorine atom, and two oxygen atoms . This structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
“N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide” has a molecular weight of 239.7 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the resources I found.Wissenschaftliche Forschungsanwendungen
Herbicide Synthesis and Metabolism Studies
N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide is involved in the synthesis of chloroacetanilide herbicides, such as acetochlor. These herbicides are utilized in agricultural crop production. Studies have explored the synthesis and the metabolism of these compounds, highlighting their interaction with liver microsomes in humans and rats. For instance, acetochlor, a derivative of chloroacetanilide, has been studied for its metabolic pathways and the potential formation of carcinogenic byproducts in organisms (Latli & Casida, 1995), (Coleman et al., 2000).
Chemoselective Acetylation in Drug Synthesis
This compound plays a role in the chemoselective acetylation process, which is crucial in the synthesis of certain pharmaceuticals. For example, it has been used in the synthesis of antimalarial drugs, demonstrating its significance in the pharmaceutical industry (Magadum & Yadav, 2018).
Anticancer Research
There is research indicating the involvement of N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide derivatives in anticancer activities. Some studies focus on synthesizing new chemical entities with potential anticancer properties, highlighting the significance of this compound in developing new therapeutic agents (Rani et al., 2014).
Molecular Docking and Structural Analysis
The compound is also studied in molecular docking and structural analysis contexts, particularly for its interactions with various biological targets. This research is essential for understanding the potential therapeutic applications of the compound and its derivatives (Sharma et al., 2018).
Soil Interaction Studies
Investigations have also been conducted on how chloroacetamide derivatives, such as those related to N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide, interact with soil and affect herbicidal activity. This research is particularly relevant in the context of agricultural applications and environmental impact studies (Banks & Robinson, 1986).
Eigenschaften
IUPAC Name |
N-[1-[4-(2-chloroacetyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(14-9(2)15)10-3-5-11(6-4-10)12(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIVOOIKJMVTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)CCl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874594-00-0 |
Source


|
| Record name | N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2598312.png)

![1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2598314.png)




![4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2598324.png)